

Application Notes and Protocols for Isoxazole-3-carbaldehyde in Analytical Chemistry

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Compound of Interest

Compound Name: Isoxazole-3-carbaldehyde

Cat. No.: B1319062

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These application notes provide a detailed overview of the use of **isoxazole-3-carbaldehyde** as a derivatizing reagent for the quantitative analysis of primary amines in analytical chemistry. The following protocols and data are representative examples based on established principles of chemical derivatization and chromatographic analysis.

Application 1: Quantification of Primary Amine-Containing Pharmaceuticals by HPLC

Introduction

Isoxazole-3-carbaldehyde is a versatile reagent for the derivatization of primary amines. The reaction between the aldehyde group of **isoxazole-3-carbaldehyde** and a primary amine forms a stable Schiff base derivative. This derivatization is particularly useful for analytes that lack a strong chromophore, enabling their sensitive detection and quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. This application note describes a method for the quantification of a model primary amine-containing pharmaceutical compound in a formulation.

Reaction Principle

The analytical method is based on the reaction of **isoxazole-3-carbaldehyde** with a primary amine ($R-NH_2$) to form a Schiff base (an imine). This reaction introduces the isoxazole moiety,

which has a distinct UV absorbance, allowing for the sensitive detection of the derivatized analyte.

Quantitative Method Validation Data

The following table summarizes the performance characteristics of the HPLC method for the quantification of a model primary amine-containing pharmaceutical after derivatization with **isoxazole-3-carbaldehyde**.

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantitation (LOQ)	0.6 µg/mL
Precision (%RSD, n=6)	< 2.0%
Accuracy (% Recovery)	98.5% - 101.2%
Wavelength of Detection (λ_{max})	260 nm

Experimental Protocol

1. Materials and Reagents

- **Isoxazole-3-carbaldehyde** ($\geq 98\%$ purity)
- Model primary amine-containing pharmaceutical standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water ($18.2\text{ M}\Omega\cdot\text{cm}$)
- Formic acid (analytical grade)

- Sodium borate buffer (0.1 M, pH 9.0)
- Sample matrix (e.g., placebo formulation)

2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or binary pump
 - Autosampler
 - Column thermostat
 - UV-Vis or Diode Array Detector (DAD)
- Analytical balance
- pH meter
- Vortex mixer
- Sonicator

3. Preparation of Solutions

- Derivatization Reagent (10 mM **Isoxazole-3-carbaldehyde**): Dissolve 9.7 mg of **isoxazole-3-carbaldehyde** in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the primary amine pharmaceutical standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of dilutions from the stock solution using methanol.
- Mobile Phase A: 0.1% Formic acid in deionized water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.

4. Sample Preparation

- Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to 10 mg of the active ingredient.
- Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
- Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to the mark with methanol and mix well.
- Filter the solution through a 0.45 μ m syringe filter into an HPLC vial.
- Dilute the filtered solution with methanol to a final concentration within the linear range of the assay.

5. Derivatization Procedure

- To 100 μ L of the standard solution or sample solution in a microcentrifuge tube, add 200 μ L of 0.1 M sodium borate buffer (pH 9.0).
- Add 100 μ L of the 10 mM **isoxazole-3-carbaldehyde** derivatization reagent.
- Vortex the mixture for 30 seconds.
- Allow the reaction to proceed at room temperature for 15 minutes.
- Add 100 μ L of 1% formic acid in water to stop the reaction and stabilize the derivative.
- Transfer the resulting solution to an HPLC vial for analysis.

6. HPLC Conditions

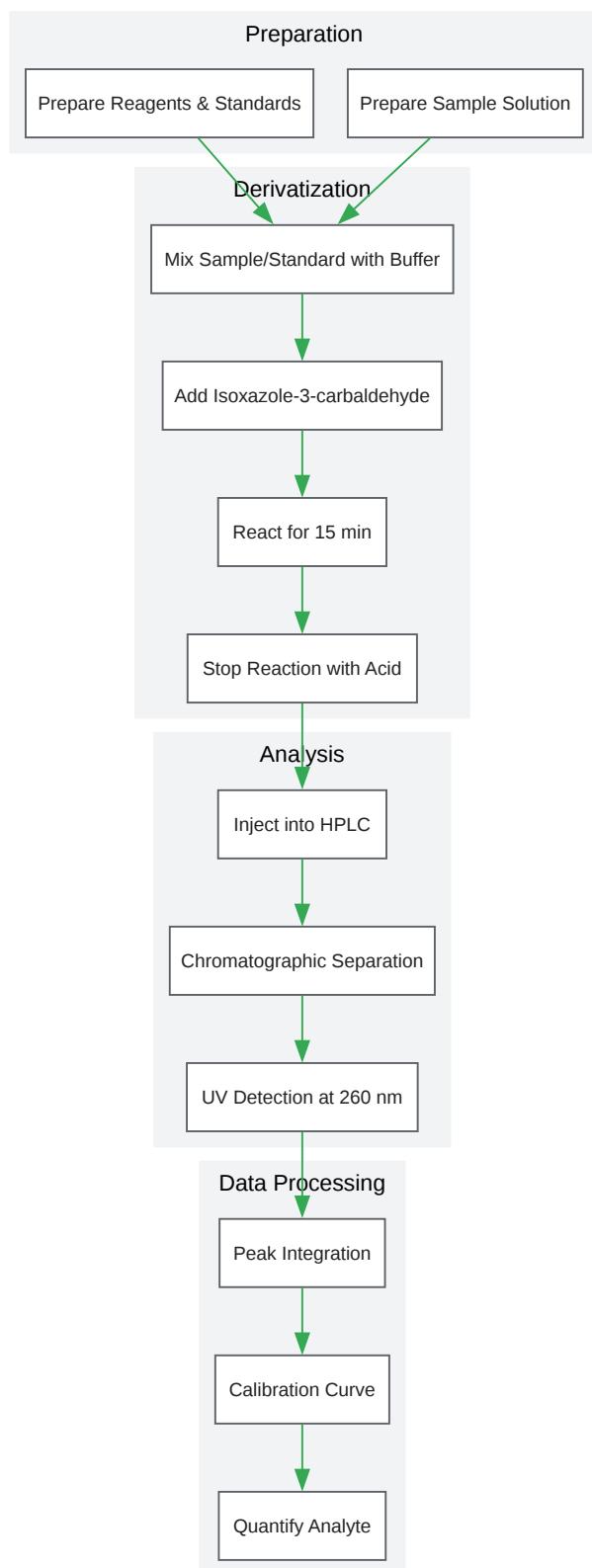
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Column Temperature: 30 °C
- Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

- 0-2 min: 90% A, 10% B
- 2-15 min: Gradient to 30% A, 70% B
- 15-18 min: Gradient to 10% A, 90% B
- 18-20 min: Hold at 10% A, 90% B
- 20.1-25 min: Return to 90% A, 10% B (equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detection: UV at 260 nm

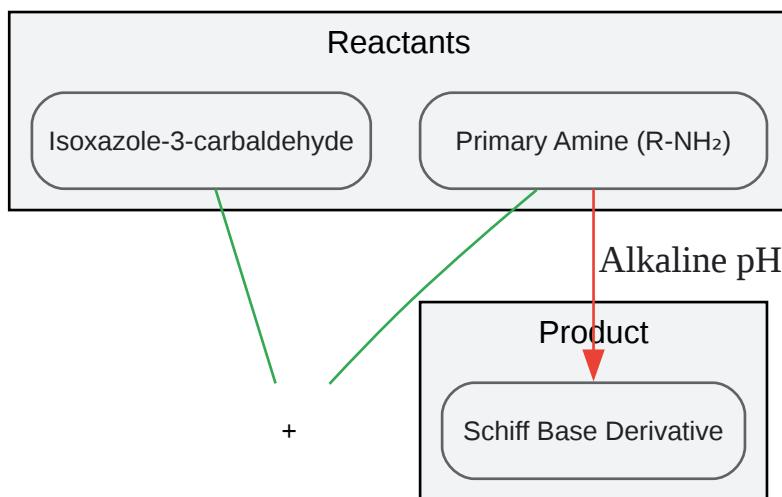
7. Data Analysis

- Identify the peak corresponding to the derivatized analyte based on its retention time.
- Construct a calibration curve by plotting the peak area of the standards against their concentrations.
- Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Visualizations

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Caption: Experimental workflow for the HPLC analysis of a primary amine.



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Caption: Reaction of **isoxazole-3-carbaldehyde** with a primary amine.

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